molecular formula C19H26N2O B8108099 N-(Cyclopropylmethyl)-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide

N-(Cyclopropylmethyl)-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide

Cat. No.: B8108099
M. Wt: 298.4 g/mol
InChI Key: BFBCGGUGLGQQCA-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the spirocyclic intermediate with a cyclopropylmethyl halide in the presence of a strong base.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be investigated for its potential biological activity. Compounds with spirocyclic structures often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.

Medicine

In medicine, N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide could be explored for its therapeutic potential. Its structure suggests it may interact with biological targets in unique ways, potentially leading to new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It may interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures include spiro[indene-1,4’-piperidine] derivatives.

    Cyclopropylmethyl Derivatives: Compounds with cyclopropylmethyl groups, such as cyclopropylmethylamines, share some structural similarities.

Uniqueness

N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide is unique due to its combination of a spirocyclic core and a cyclopropylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c22-18(21-13-14-5-6-14)11-15-12-19(7-9-20-10-8-19)17-4-2-1-3-16(15)17/h1-4,14-15,20H,5-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBCGGUGLGQQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CC2CC3(CCNCC3)C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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